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Compound of Interest

1-(4-(Benzyloxy)-3-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B030034

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxyacetophenone: Synthesis,
Characterization, and Applications

Introduction: Unveiling a Key Synthetic Intermediate

4-Benzyloxy-3-methoxyacetophenone, also known as O-benzylacetovanillone, is an aromatic
ketone that serves as a pivotal intermediate in the landscape of organic and medicinal
chemistry. With the chemical formula C16H1603 and a molecular weight of 256.30 g/mol , its
structure is characterized by an acetophenone core functionalized with both a methoxy and a
benzyloxy group.[1][2][3] The strategic placement of the benzyl group as a protective shield for
the phenolic hydroxyl of its precursor, acetovanillone, makes it an invaluable building block.
This protection allows for selective chemical modifications at other sites of the molecule, which
is a cornerstone of complex molecule synthesis. This guide provides a comprehensive
overview of its synthesis, physicochemical properties, spectroscopic signature, and critical
applications for researchers and drug development professionals.
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Chemical Identifiers

1-[4-(benzyloxy)-3-methoxyphenyllethan-1-

IUPAC Name oneld|

CAS Number 1835-11-6[1]

Molecular Formula C16H1603[1][3]

Molecular Weight 256.30 g/mol [2]

InChiKey HRUAWSQBQLYDKH-UHFFFAOYSA-N[1][4]
SMILES CC(=0)clccee(c(c1)OC)OCc2ccceec2[5]

Synthesis: The Williamson Ether Pathway and
Mechanistic Rationale

The most prevalent and efficient synthesis of 4-Benzyloxy-3-methoxyacetophenone is achieved
through the Williamson ether synthesis. This classic nucleophilic substitution reaction provides
a high-yield route from readily available starting materials.

Causality Behind Experimental Choices:

» Starting Material: The synthesis commences with 4'-Hydroxy-3'-methoxyacetophenone
(acetovanillone).[6] This precursor provides the core structure, with its phenolic hydroxyl
group being the reaction site.

» Reagent and Protecting Group Strategy: Benzyl bromide is the reagent of choice for
introducing the benzyl group.[7] The benzyl group is an excellent protecting group for
phenols because it is robust under a wide range of reaction conditions (acidic, basic,
oxidative, and reductive) but can be selectively removed later through catalytic
hydrogenolysis, a non-harsh method that preserves most other functional groups.

e Base and Solvent System: The reaction requires a base to deprotonate the weakly acidic
phenolic hydroxyl group of acetovanillone, transforming it into a potent nucleophile
(phenoxide). Potassium carbonate (K2COs) is a commonly used base for this purpose as it is
inexpensive, moderately strong, and easy to handle.[7] The choice of solvent is critical; polar
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aprotic solvents like N,N-dimethylformamide (DMF) or acetone are ideal.[7][8] They
effectively dissolve the reactants and, lacking acidic protons, do not interfere with the strong
nucleophile, thereby facilitating the SN2 mechanism.

The overall transformation is a classic SN2 reaction. The generated phenoxide ion attacks the
electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide
leaving group and the formation of the desired ether linkage.

Experimental Protocol: Synthesis of 4-Benzyloxy-3-
methoxyacetophenone

This protocol is adapted from established laboratory procedures.[7]

Materials:

4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

Benzyl bromide

Potassium carbonate (K2COs), anhydrous

N,N-dimethylformamide (DMF), anhydrous
e Ice

Distilled water

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-
hydroxy-3-methoxyacetophenone (1.0 eq) in anhydrous DMF.

» Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) to the solution, followed
by the dropwise addition of benzyl bromide (1.1 eq).

» Reaction Conditions: Heat the reaction mixture to 40°C and stir overnight. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the
starting material), cool the mixture to room temperature.

Precipitation: Pour the reaction mixture slowly into a beaker containing ice water. A solid
product will precipitate out.

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid
product thoroughly with distilled water to remove DMF and inorganic salts.

Drying: Dry the collected solid product to obtain 1-(4-benzyloxy-3-methoxyphenyl)ethanone.
The reported yield for this procedure is typically very high, around 99%.[7]
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Caption: Williamson Ether Synthesis Workflow for 4-Benzyloxy-3-methoxyacetophenone.
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Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are crucial for the identification and quality
control of 4-Benzyloxy-3-methoxyacetophenone.

Physical Properties Value Reference

White to pale yellow
Appearance _ [4119]
solid/powder

Melting Point 85-87 °C [9][10]
Boiling Point 396.5 °C at 760 mmHg [9][10]
Density 1.115 g/cm3 [9][10]

- Slightly soluble in Acetonitrile,
Solubility _ [°]
Dichloromethane, and DMSO

Spectroscopic Data Interpretation

¢ IH NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected
signals include a singlet for the acetyl group protons (-COCHs) around & 2.5 ppm, a singlet
for the methoxy protons (-OCHs) around & 3.9 ppm, a singlet for the benzylic methylene
protons (-OCH2zPh) around & 5.1 ppm, and a series of multiplets in the aromatic region (o
6.8-7.6 ppm) corresponding to the protons on the two distinct benzene rings.[11]

e 13C NMR: The carbon spectrum would show a characteristic peak for the carbonyl carbon
(=197 ppm), peaks for the aromatic carbons (110-155 ppm), a peak for the benzylic carbon
(~70 ppm), a peak for the methoxy carbon (~56 ppm), and a peak for the acetyl methyl
carbon (~26 ppm).

« Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands
confirming the functional groups. A strong absorption peak around 1670-1680 cm~1
corresponds to the C=0 stretching of the aryl ketone. Multiple peaks in the 1600-1450 cm~1
region are indicative of aromatic C=C stretching, and strong C-O stretching bands for the
ether linkages appear around 1250-1050 cm~1.[1][12]
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e Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion
peak [M]* would be observed at m/z 256.[1][13] Key fragmentation patterns would include
the loss of the acetyl group (CH3COse) resulting in a fragment at m/z 213, and a very
prominent peak at m/z 91 corresponding to the stable benzyl cation [C7H~7]*, formed by
cleavage of the ether bond.

Applications in Research and Drug Development

The utility of 4-Benzyloxy-3-methoxyacetophenone is primarily as a versatile intermediate in
multi-step organic synthesis.

o Pharmaceutical Synthesis: It is a documented intermediate in the preparation of various
pharmaceutical targets and metabolites.[9] For instance, it is used in synthetic routes leading
to epinephrine metabolites, which are crucial for developing medications for a range of
medical conditions.[9] Its precursor, acetovanillone, is known to have anti-inflammatory
properties, and derivatives are often explored for novel therapeutic activities.[6]

o Chemical Research: In a broader context, this compound is employed in chemical research
to explore new synthetic pathways.[9] The protected phenol allows chemists to perform
reactions on the acetyl group (e.g., reduction, oxidation, alpha-halogenation) or on the
aromatic ring (e.g., nitration, halogenation) without interference from the more reactive
hydroxyl group. The benzyl group can then be removed in a final step to yield the
functionalized phenol.

 Lignin and Polymer Research: Related structures are used as model compounds in the
study of lignin, a complex polymer found in wood.[9] Understanding the chemistry of such
model compounds helps in developing new methods for biomass conversion and polymer
synthesis.

Conclusion

4-Benzyloxy-3-methoxyacetophenone stands as a testament to the power of strategic
functional group protection in organic synthesis. Its straightforward, high-yield synthesis via the
Williamson ether reaction, coupled with its well-characterized physical and spectroscopic
properties, makes it a reliable and valuable tool for synthetic chemists. Its role as a key
intermediate in the development of pharmaceuticals and novel chemical entities underscores
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its importance in both academic research and the drug development industry, providing a

stable and versatile platform for molecular innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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